

# Vidofludimus statistical analysis clinical trials

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## Compound Focus: Vidofludimus

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## Clinical Trial Efficacy and Safety Data

The table below summarizes key efficacy and safety data for **vidofludimus** calcium from Phase 2 trials in RRMS and other conditions, compared with placebo and the established DHODH inhibitor teriflunomide.

Trial / Indication	Dose	Key Efficacy Endpoints	Key Safety Findings
EMPhASIS (NCT03846219)	10 mg daily	CUA lesions*: 5.9 (95% CI 3.9–9.0); No significant effect vs. placebo [1].	Treatment-emergent AEs: 23% (10 mg) vs. 43% (placebo) [1].
Phase 2 in RRMS [1]	30 mg daily	CUA lesions*: 1.4 (95% CI 0.9–2.1); <b>70% reduction vs. placebo.</b> Serum NfL decrease [1].	Treatment-emergent AEs: 37% (any dose); liver enzyme elevations and infections similar to placebo [1].
	45 mg daily	CUA lesions*: 1.7 (95% CI 1.1–2.5); <b>62% reduction vs. placebo.</b> Serum NfL decrease [1].	(Same as above)
COMPONENT (NCT01010581)	35 mg daily	ACR20 responder rate numerically superior to placebo but not statistically significant [2] [3].	Rates of diarrhea, alopecia, neutropenia, and elevated liver enzymes were similar to placebo [2] [3].

Trial / Indication	Dose	Key Efficacy Endpoints	Key Safety Findings
Preclinical & Phase 1 Data [4]	N/A	~2.6x more potent than teriflunomide in inhibiting human DHODH. Greater inhibition of T-lymphocyte proliferation and IL-17/IFN- $\gamma$ secretion [4].	Half-life ~30 hours, suitable for once-daily dosing; quick reach to steady state and washout [4].

\*CUA lesions: Cumulative number of combined unique active lesions over 24 weeks. Placebo value was 5.8 (95% CI 4.1–8.2) [1]. NfL: Neurofilament light chain.

## Experimental Protocols in Key Studies

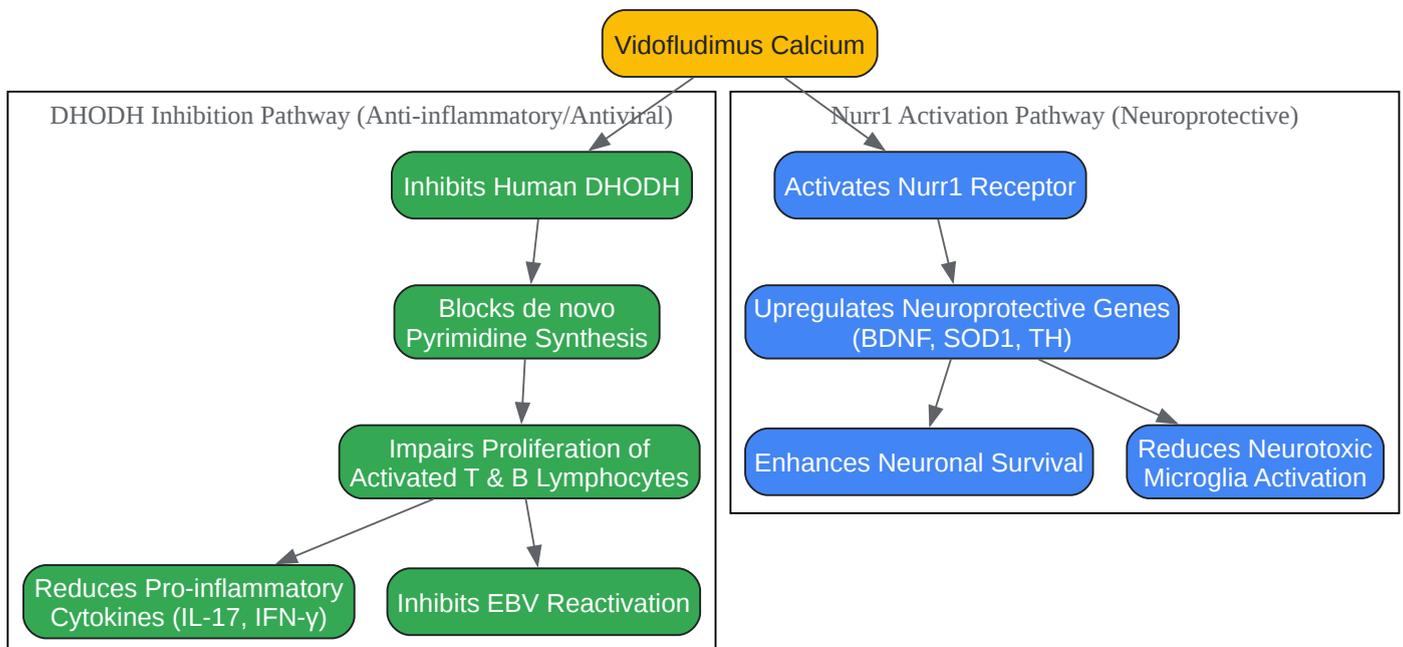
To evaluate the experimental foundation of the data, here are the methodologies from pivotal **vidofludimus** studies.

Trial / Study	Study Design & Population	Treatment Protocol	Primary Endpoint & Key Assessments
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| **EMPhASIS (Phase 2, RRMS)** [1] | **Design:** Randomized, placebo-controlled, double-blind. **Population:** 268 patients with RRMS, aged 18-55, with  $\geq 2$  relapses in last 2 years and  $\geq 1$  Gd+ brain lesion [1]. | 24-week treatment with **vidofludimus** calcium (10, 30, or 45 mg) or placebo once daily [1]. | **Primary:** Cumulative number of CUA lesions on MRI at week 24. **Secondary:** Time-to-first-relapse, CDW, safety, serum NfL levels [1]. | | **COMPONENT (Phase 2, RA)** [2] [3] | **Design:** Randomized, placebo-controlled, double-blind. **Population:** 241 patients with active RA on stable methotrexate [2]. | 13-week treatment with **vidofludimus** (35 mg) or placebo once daily, added to background methotrexate [2]. | **Primary:** ACR20 responder rate at week 13. **Secondary:** Safety, pharmacokinetics [2] [3]. | | **Preclinical (TNBS-induced colitis in rats)** [5] | **Design:** In vivo animal model. **Population:** Rats with hapten-induced colitis [5]. | Oral administration of **vidofludimus** (20 or 60 mg/kg) for 5 days, with/without uridine co-administration [5]. | **Assessments:** Disease activity index, colon histology, ex vivo IL-17 secretion from colonic strips, MPO activity [5]. |

## Mechanism of Action and Signaling Pathways

**Vidofludimus** calcium has a unique dual mechanism, combining targeted immunomodulation with potential neuroprotection.



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This diagram illustrates the two primary pathways:

- **DHODH Inhibition:** The classic mechanism for its anti-inflammatory and antiviral effects. By selectively targeting rapidly proliferating immune cells, it reduces the production of key pro-inflammatory cytokines like IL-17 and IFN-γ [4] [6] [5].
- **Nurr1 Activation:** This distinct pathway contributes to direct neuroprotection by upregulating genes like BDNF, which supports neuronal survival and health [6].

## Key Differentiators and Future Outlook

- **Safety Profile: Vidofludimus** calcium separates its desired immunomodulatory effects from the antiproliferative adverse events linked to first-generation DHODH inhibitors [4] [2]. Clinical trials have not shown elevated rates of diarrhea, alopecia, or liver enzyme elevations compared to placebo [1] [2].
- **Therapeutic Potential:** The dual mechanism of action (DHODH inhibition + Nurr1 activation) offers a unique combination of anti-inflammatory and potential neuroprotective/repair effects, which is particularly relevant for progressive forms of MS [6].

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